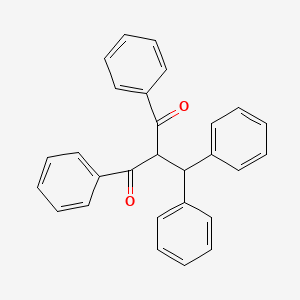
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a central propane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione typically involves the Friedel-Crafts alkylation reaction. This method uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts such as zeolites or ionic liquids can also enhance the yield and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylmethanol.
Substitution: Formation of halogenated derivatives such as bromodiphenylmethane.
Applications De Recherche Scientifique
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and fragrances.
Mécanisme D'action
The mechanism by which 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desoxypipradrol: A compound with a similar diphenylmethyl structure, known for its stimulant properties.
Diphenylmethane: A simpler analog with two phenyl groups attached to a methane backbone.
Benzhydrol: A related compound with a hydroxyl group attached to the diphenylmethyl structure.
Uniqueness
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is unique due to its specific arrangement of phenyl groups and the presence of the propane-1,3-dione backbone
Propriétés
Numéro CAS |
60999-93-1 |
|---|---|
Formule moléculaire |
C28H22O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-benzhydryl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)26(28(30)24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |
Clé InChI |
YYGINSMDGINXJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


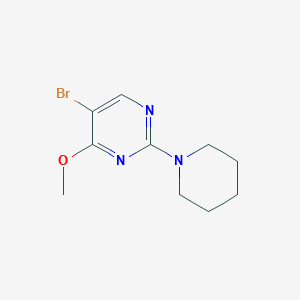
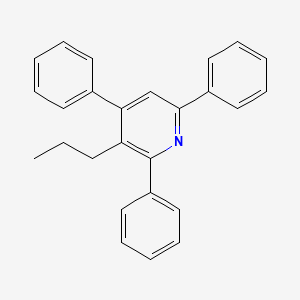
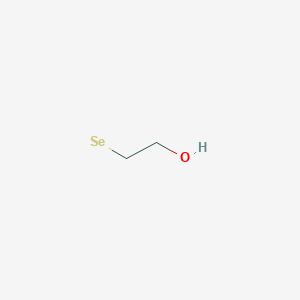
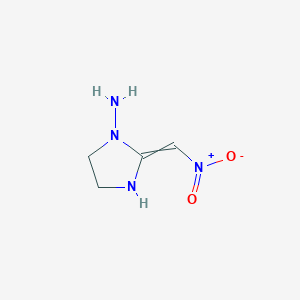
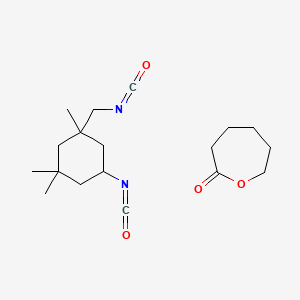
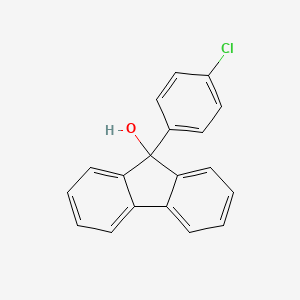

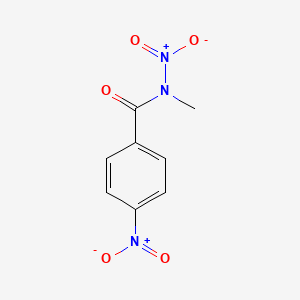
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

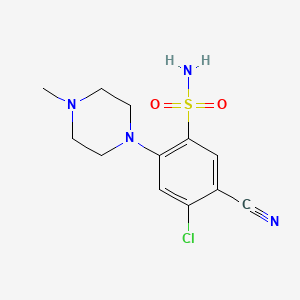
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

